molecular formula C9H7N3 B1414850 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile CAS No. 1018296-09-7

3-Methylimidazo[1,5-a]pyridine-1-carbonitrile

Cat. No.: B1414850
CAS No.: 1018296-09-7
M. Wt: 157.17 g/mol
InChI Key: OITQFZCEFZAPCX-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyridine-1-carbonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3-Methylimidazo[1,5-a]pyridine-1-carbonitrile is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound could be the enzymes or proteins involved in the pathogenesis of these diseases.

Mode of Action

Imidazo[1,2-a]pyridine analogues have been developed as inhibitors for various targets . For instance, 3-Amino-imidazo[1,2-a]-pyridines have been developed as glutamine synthetase (MtGS) inhibitors . The compound interacts with its target, inhibiting its function and leading to the desired therapeutic effects.

Biochemical Pathways

Given that imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents , it can be inferred that the compound may affect the biochemical pathways involved in the survival and proliferation of the tuberculosis bacteria.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The acute tb mouse model indicated a significant reduction of bacterial load when treated with q203, an imidazo[1,2-a]pyridine analogue . This suggests that the compound may have a similar bactericidal effect.

Properties

IUPAC Name

3-methylimidazo[1,5-a]pyridine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-11-8(6-10)9-4-2-3-5-12(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITQFZCEFZAPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.